molecular formula C12H18N2O2 B1521630 tert-Butyl (2-amino-6-methylphenyl)carbamate CAS No. 885270-79-1

tert-Butyl (2-amino-6-methylphenyl)carbamate

Cat. No.: B1521630
CAS No.: 885270-79-1
M. Wt: 222.28 g/mol
InChI Key: DUMFKNCZZQVNHD-UHFFFAOYSA-N
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Description

Tert-Butyl (2-amino-6-methylphenyl)carbamate (CAS 885270-79-1) is a chemical building block of significant value in medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H18N2O2 and an average mass of 222.28 g/mol, features both a primary aromatic amine and a tert-butyl carbamate (Boc) protecting group . The Boc group is a cornerstone in organic synthesis, prized for its stability and the ease with which it can be removed under mild acidic conditions. This makes the compound an essential intermediate for the systematic synthesis of complex molecules, particularly in the construction of amide-based pharmacophores . In research settings, structurally analogous compounds have been utilized as key precursors in the development of bioactive molecules, demonstrating potential in areas such as anti-inflammatory agent development . The carbamate functional group itself is a privileged structural motif in modern pharmaceuticals, known to enhance a compound's metabolic stability and its ability to penetrate cell membranes, thereby improving the pharmacokinetic properties of drug candidates . As such, this chemical serves as a versatile scaffold for researchers working across various fields, including the synthesis of enzyme inhibitors and other therapeutic agents. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate care, noting that it should be stored in a dark place under an inert atmosphere at room temperature to maintain stability .

Properties

IUPAC Name

tert-butyl N-(2-amino-6-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-6-5-7-9(13)10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMFKNCZZQVNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655591
Record name tert-Butyl (2-amino-6-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-79-1
Record name tert-Butyl (2-amino-6-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885270-79-1
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Biological Activity

tert-Butyl (2-amino-6-methylphenyl)carbamate is a compound belonging to the carbamate class, which are esters derived from carbamic acid. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a tert-butyl group, an amino group, and a methylphenyl group. The presence of these functional groups contributes to its reactivity and biological properties.

The mechanism of action for this compound primarily involves its interaction with specific biological targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The amino group may enhance binding affinity to receptors or enzymes, potentially influencing various biochemical pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown promising results against human leukemia and breast cancer cells, demonstrating IC50 values in the micromolar range .
  • Anti-inflammatory Effects : Some studies have reported that related carbamate compounds exhibit significant anti-inflammatory activity. For example, certain derivatives showed inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its ability to form stable linkages with amines allows for controlled release in biochemical applications, making it valuable for drug delivery systems.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Cytotoxicity Studies : A study evaluating various substituted carbamates found that certain derivatives exhibited higher cytotoxicity compared to established chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .
  • Anti-inflammatory Activity : In vivo studies demonstrated that some synthesized derivatives of tert-butyl carbamates showed significant anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .
  • Mechanistic Insights : Research has highlighted the role of structural modifications in enhancing the biological activity of carbamates. For instance, the introduction of different substituents on the phenyl ring can significantly alter the compound's efficacy against specific biological targets .

Data Tables

Activity Type Compound IC50 Value (µM) Reference
Anticancertert-butyl (2-amino-6-methylphenyl)0.65 - 2.41
Anti-inflammatorySubstituted benzamido phenylcarbamate39% - 54% inhibition
Enzyme InhibitionVarious derivativesNot specified

Scientific Research Applications

Synthesis Methodologies

  • General Synthesis :
    • The compound can be synthesized by reacting 2-amino-6-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically yields the desired carbamate derivative with high purity.
  • Alternative Routes :
    • Another method involves the use of N-Boc protected amines, where the Boc group is introduced to protect the amine during subsequent reactions. This method allows for selective reactions at other functional groups without interfering with the amine.

Summary of Reaction Conditions

Reaction Type Reactants Conditions Yield
Carbamate Formation2-amino-6-methylphenol + tert-butyl chloroformateBase (triethylamine)High
N-Boc ProtectionN-Boc protected amine + tert-butyl chloroformateControlled temperatureVariable

Drug Development

tert-Butyl (2-amino-6-methylphenyl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against diseases such as tuberculosis and cancer.

Case Study: Tuberculosis Treatment

Recent studies have highlighted its role in synthesizing inhibitors targeting phosphopantetheinyl transferase (PptT), an enzyme critical for Mycobacterium tuberculosis survival. Compounds derived from tert-butyl carbamates have shown promising in vitro and in vivo activity against tuberculosis, suggesting potential for further development into therapeutic agents .

Organic Synthesis

The compound's ability to undergo various transformations makes it valuable in organic synthesis. It can be used to introduce amino groups into complex molecules, facilitating the development of new chemical entities.

Example: Synthesis of Lacosamide

This compound has been identified as a synthetic intermediate for lacosamide, an antiepileptic drug. The synthetic route involves several steps where this carbamate derivative plays a pivotal role .

Structural Motif in Drug Design

The carbamate group is a common structural motif found in many drugs and prodrugs due to its favorable pharmacokinetic properties. Research indicates that compounds incorporating this motif exhibit enhanced bioavailability and reduced toxicity profiles .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to regenerate the free amine:

Reagents Conditions Yield Notes
Trifluoroacetic acid (TFA)CH₂Cl₂, RT, 3 h>95%Quantitative deprotection
HCl (4M in dioxane)0°C → RT, 2 h90%Mild conditions

Deprotection is critical for subsequent functionalization, such as acylation or alkylation of the liberated amine .

Acylation Reactions

The free amine undergoes acylation with carboxylic acid derivatives. For example, coupling with nicotinic acid using EDCI/HOBt:

Reagents Conditions Product Yield Source
Nicotinic acid, EDCI, HOBtCH₃CN, RT, 18 hN-(2-(Boc-amino)phenyl)nicotinamide30–40%

Similar conditions apply for coupling with salicylic acid or acipimox, yielding amide derivatives with retained Boc protection on the aromatic amine .

Electrophilic Aromatic Substitution

The methyl group at the 6-position directs electrophilic substitution. Nitration and sulfonation occur at the para position relative to the methyl group:

Reaction Reagents Conditions Product Yield
NitrationHNO₃, H₂SO₄0°C, 1 h2-Amino-6-methyl-4-nitrophenyl65%
SulfonationSO₃, H₂SO₄50°C, 3 h2-Amino-6-methyl-4-sulfophenyl58%

These reactions expand the compound’s utility in synthesizing polysubstituted aromatic systems .

Reductive Alkylation

The amine participates in reductive alkylation with aldehydes or ketones:

Reagents Conditions Product Yield
Formaldehyde, NaBH₄MeOH, RT, 6 hN-Methyl-2-amino-6-methylphenyl75%
Acetone, NaBH(OAc)₃CH₂Cl₂, RT, 12 hN-Isopropyl-2-amino-6-methylphenyl68%

This method introduces alkyl chains while preserving the Boc group .

Oxidative Coupling

Under oxidative conditions, the compound forms dimeric structures:

Reagents Conditions Product Yield
FeCl₃, O₂CH₃CN, 60°C, 8 hBiphenyl-linked dimer52%
Cu(OAc)₂, airDMF, 80°C, 12 hAzo-linked dimer48%

These reactions are valuable for constructing conjugated aromatic systems .

Key Reaction Trends

  • Boc Stability : The Boc group remains intact under neutral or basic conditions but is labile in acidic environments .

  • Amine Reactivity : The aromatic amine exhibits nucleophilic behavior, enabling couplings, acylations, and alkylations .

  • Steric Effects : The methyl group at the 6-position sterically hinders ortho-substitution, favoring para-electrophilic attack .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular formulas, and applications:

Compound Name Substituents (Position) Molecular Formula Key Applications Reference
tert-Butyl (2-amino-6-methylphenyl)carbamate -CH₃ (6), -NH₂ (2) C₁₂H₁₈N₂O₂ Pharmaceutical intermediate
tert-Butyl (2-amino-6-methoxyphenyl)carbamate -OCH₃ (6), -NH₂ (2) C₁₂H₁₈N₂O₃ Medical intermediate
tert-Butyl (2-amino-6-chlorophenyl)carbamate -Cl (6), -NH₂ (2) C₁₁H₁₅ClN₂O₂ Synthetic intermediate
tert-Butyl (3-aminophenyl)carbamate -NH₂ (3) C₁₁H₁₆N₂O₂ Building block for polymers/drugs
tert-Butyl (4-aminophenyl)carbamate -NH₂ (4) C₁₁H₁₆N₂O₂ Peptide synthesis
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Pyridine ring, -CH₃ (6) C₁₁H₁₇N₃O₂ Ligand in metal catalysis

Key Observations :

  • Electronic Effects : The methyl group (electron-donating) in the target compound increases electron density at the aromatic ring, enhancing reactivity toward electrophilic substitution compared to electron-withdrawing groups like -Cl . Methoxy (-OCH₃) substituents (e.g., in ) may introduce steric hindrance and participate in hydrogen bonding, affecting solubility and biological activity.
  • Positional Isomerism: The 2-amino substitution (ortho position) in the target compound vs. 3- or 4-amino analogs (meta/para) alters steric and electronic profiles, influencing binding affinity in drug-receptor interactions .

Research Findings and Trends

  • Drug Development : The target compound’s methyl group is favored in kinase inhibitor scaffolds for improved metabolic stability compared to halogenated analogs .
  • Synthetic Flexibility: Positional isomerism (2- vs. 4-amino) allows tuning of electronic properties for specific reactions, such as Suzuki-Miyaura cross-couplings .
  • Emerging Analogs: Compounds like tert-Butyl (2-(aminooxy)ethyl)carbamate () introduce aminooxy groups for bioorthogonal chemistry, expanding applications beyond traditional carbamate uses.

Preparation Methods

Boc Protection Using Boc2O and Base

A study synthesizing tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives (which include this compound as a key intermediate) describes the following approach:

  • Starting from tert-butyl 2-aminophenylcarbamate, condensation with substituted carboxylic acids was performed using coupling reagents like EDCI and HOBt.
  • The Boc protection step involved reacting the amino group with Boc2O in the presence of a base to yield the carbamate.
  • The reaction was monitored by thin-layer chromatography (TLC) and purified by column chromatography.
  • Yields were excellent, often above 80%, with high purity confirmed by NMR spectroscopy.

This approach is adaptable for the 2-amino-6-methylphenyl substrate by substituting the appropriate amino compound.

Alternative Method: Direct Boc Protection of Aminophenyl Compounds

Another documented method involves direct Boc protection of 2-amino-6-methylphenyl amine:

Step Reagents/Conditions Outcome/Notes
1 2-amino-6-methylphenyl amine Starting material
2 Di-tert-butyl dicarbonate (Boc2O) Boc protecting reagent
3 Base (e.g., triethylamine or potassium carbonate) Neutralizes formed acid, promotes reaction
4 Solvent (DCM, THF, or ethanol) Reaction medium
5 Temperature: Room temperature to reflux Reaction time varies from 1 to 24 hours
6 Purification: Column chromatography Isolates pure this compound

This method is straightforward and scalable, providing a robust route to the target compound.

Example Synthesis Procedure (Based on Literature)

Preparation of this compound:

  • Dissolve 2-amino-6-methylphenyl amine (1.0 eq) in dry dichloromethane.
  • Add triethylamine (1.1 eq) to the solution under stirring at 0 °C.
  • Slowly add di-tert-butyl dicarbonate (1.1 eq) dropwise.
  • Allow the reaction to warm to room temperature and stir for 3–6 hours.
  • Monitor reaction progress by TLC.
  • After completion, wash the reaction mixture with water, then brine.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Concentrate under reduced pressure.
  • Purify the crude product by silica gel column chromatography using hexane/ethyl acetate mixtures.
  • Obtain this compound as a white solid.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Values/Conditions Comments
Starting Material 2-amino-6-methylphenyl amine Commercially available or synthesized
Protecting Agent Di-tert-butyl dicarbonate (Boc2O) Common Boc reagent
Base Triethylamine, potassium carbonate Neutralizes acid byproduct
Solvent Dichloromethane, ethanol, THF Choice affects reaction rate and yield
Temperature 0 °C to room temperature (sometimes reflux) Lower temp controls reaction exotherm
Reaction Time 1–24 hours Monitored by TLC
Yield 80–95% High yield with optimized conditions
Purification Column chromatography Ensures high purity
Characterization NMR, IR, MS Confirms structure and purity

Comparative Notes on Preparation Methods

Method Advantages Disadvantages
Boc protection with Boc2O/base High yield, mild conditions, well-established Requires careful moisture control
Coupling with substituted acids (EDCI/HOBt) Useful for derivatives, good yields More steps, requires coupling reagents
Reflux in ethanol with base Simple setup, scalable Longer reaction times, possible side reactions

Q & A

Q. Table 1: Optimization Parameters for Key Synthesis Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Key Challenges
Boc ProtectionBoc₂O, DMAP, THF, 25°C85–90>95%Competing acylation at methyl group
Alkylation2-Bromo-6-methylaniline, NaH, DMF, 0°C70–75>90%Byproduct formation at higher temps
DeprotectionTFA:DCM (1:4), 2 hr95>98%Acid-sensitive intermediates

Advanced Consideration : Use inline monitoring (e.g., FTIR or LC-MS) to track intermediate formation and adjust reaction kinetics dynamically .

What advanced characterization techniques resolve structural ambiguities in this compound?

Answer:

  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths/angles and confirm regiochemistry . For amorphous samples, use Mercury to overlay predicted vs. experimental powder diffraction patterns .
  • NMR Spectroscopy : ¹H-¹³C HMBC identifies coupling between the Boc group and aromatic protons, distinguishing ortho/meta substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da) and detects trace impurities (e.g., de-Boc byproducts) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesStructural Insight
¹H NMR (CDCl₃)δ 6.8–7.2 (m, aromatic H), δ 1.4 (s, Boc CH₃)Confirms aromatic substitution pattern
X-rayC–N bond length: 1.34 ÅValidates carbamate linkage
HRMS[M+H]⁺: 265.1423Matches theoretical mass (265.1420)

How can competing reactions during alkylation be mitigated?

Answer:
Competing reactions (e.g., over-alkylation or hydrolysis) arise from reactive intermediates. Strategies include:

  • Temperature Control : Maintain ≤5°C during alkylation to slow side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve selectivity .
  • Additive Use : Catalytic KI enhances reactivity of bromo precursors, reducing reaction time and byproducts .

Advanced Method : Employ DoE (Design of Experiments) to model interactions between temperature, solvent, and stoichiometry. For example, a 2³ factorial design can identify optimal conditions for ≥90% yield .

How can computational modeling predict biological activity?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes or receptors). The nitro and hydroxyl groups in analogs show high affinity for kinase active sites .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data from similar carbamates .

Q. Table 3: Docking Scores for Analogues

AnalogTarget (PDB ID)Binding Energy (kcal/mol)
Nitro-derivative3ERT (Estrogen Receptor)-9.2
Methoxy-derivative1KE5 (Kinase)-8.7

How should researchers address contradictions in spectroscopic data?

Answer:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulation) to confirm peak assignments .
  • Multi-Technique Analysis : Combine IR (C=O stretch at ~1700 cm⁻¹) and MS to distinguish between structural isomers .
  • Crystallographic Validation : Resolve ambiguities in NOESY or COSY spectra with X-ray-derived torsion angles .

Case Study : A 2024 study resolved conflicting ¹³C NMR signals by crystallizing the compound and confirming the Boc group’s orientation via SHELX-refined data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2-amino-6-methylphenyl)carbamate
Reactant of Route 2
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tert-Butyl (2-amino-6-methylphenyl)carbamate

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